molecular formula C9H9NO3 B231195 (4-Methoxyphenyl)(oxo)acetaldehyde oxime

(4-Methoxyphenyl)(oxo)acetaldehyde oxime

Cat. No.: B231195
M. Wt: 179.17 g/mol
InChI Key: LANIGOHQUOHJPR-POHAHGRESA-N
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Description

(4-Methoxyphenyl)(oxo)acetaldehyde oxime (IUPAC name: 2-hydroxyimino-1-(4-methoxyphenyl)ethanone) is an oxime derivative characterized by a 4-methoxyphenyl group attached to a glyoxal backbone, with an oxime functional group (=N–OH) at the α-position. Its molecular formula is C₉H₉NO₃, and it is structurally related to acetophenone and acetaldehyde oxime derivatives.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6-

InChI Key

LANIGOHQUOHJPR-POHAHGRESA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=NO

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=N\O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural Analogues and Key Functional Groups

The table below compares the molecular features of (4-Methoxyphenyl)(oxo)acetaldehyde oxime with related oxime-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
This compound C₉H₉NO₃ 179.18 Oxime, 4-methoxyphenyl, ketone Unique oxo-acetaldehyde backbone
4-Methoxyacetophenone oxime C₉H₁₁NO₂ 165.19 Oxime, 4-methoxyphenyl, methyl ketone Lacks the oxo group at the α-position
Acetaldehyde oxime C₂H₅NO 59.07 Oxime, aldehyde-derived Simpler structure; no aromatic substituents
(E)-4-Hydroxyphenylacetaldehyde oxime C₈H₉NO₂ 151.16 Oxime, 4-hydroxyphenyl Hydroxyl instead of methoxy substituent
Tris(pyrazol-1-yl)acetaldehyde oxime C₁₀H₁₂N₆O 232.25 Oxime, tris-pyrazolyl groups Bulky heterocyclic substituents

Sources : .

Antibacterial Activity
  • Oxime-methyl ether (4) and oxime-ethyl ether (5) (with 4-methoxyphenyl groups) exhibit potent antibacterial activity (MIC: 2–4 µg/mL) against Gram-positive bacteria, attributed to the O-alkyl oxime moiety enhancing membrane permeability .

Physicochemical Properties

Property This compound 4-Methoxyacetophenone oxime Acetaldehyde oxime
Melting Point Not reported 97–100°C 12°C/46.5°C
Solubility Likely polar aprotic solvents Ethanol, DMSO Water-miscible
Stability Oxime group prone to tautomerization Stable under inert conditions Hygroscopic

Key Research Findings

Role of Substituents : The 4-methoxyphenyl group enhances aromatic interactions in target binding, while O-alkylation of oximes improves bioavailability and antibacterial efficacy .

Chromatographic Behavior : Acetaldehyde oxime derivatives form two chromatographic peaks (syn/anti isomers), complicating analytical quantification .

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